2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
Overview
Description
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is an organic compound with the molecular formula C8H16OSi. It is a solid at room temperature and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a trimethylsilyl group attached to a butyn-2-ol backbone, which imparts unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol plays a significant role in biochemical reactions, particularly in organic synthesis and enzymatic processes. It interacts with various enzymes and proteins, facilitating reactions that involve the addition or removal of functional groups. For instance, it can act as a substrate for enzymes involved in hydroxylation and silylation reactions. The nature of these interactions often involves the formation of transient complexes between this compound and the active sites of enzymes, leading to the modification of the chemical structure of the substrate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it can alter cell signaling pathways by interacting with signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site. This inhibition can result in the downregulation of specific metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biochemical activity. In in vitro studies, the temporal effects of this compound have been observed to include changes in its efficacy and potency. In in vivo studies, long-term exposure to this compound may result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. These pathways include hydroxylation and silylation reactions, where the compound undergoes chemical modifications to form new products. The interaction with specific enzymes, such as hydroxylases and silyltransferases, plays a crucial role in determining the metabolic fate of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of this compound can influence its biochemical activity and effectiveness in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, it may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The activity and function of this compound are influenced by its subcellular localization, as it determines the accessibility to its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Methyl-3-butyn-2-ol+Trimethylsilyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) or bromine (Br2) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alkanes.
Scientific Research Applications
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for research purposes.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reaction intermediates and facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
4-(Trimethylsilyl)-3-butyn-2-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
2-Methyl-3-butyn-2-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
Uniqueness: 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity that are advantageous in various chemical processes.
Properties
IUPAC Name |
2-methyl-4-trimethylsilylbut-3-yn-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-8(2,9)6-7-10(3,4)5/h9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOWFNWZWBCLDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C[Si](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90318469 | |
Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-33-3 | |
Record name | 5272-33-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90318469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.